2-(Bromomethyl)-2-methyloxolane

Description

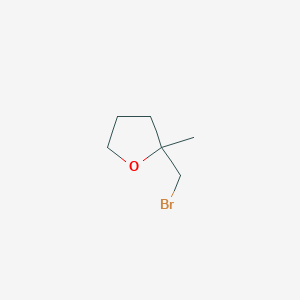

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-methyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRGNIOWVNCUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85870-23-1 | |

| Record name | 2-(bromomethyl)-2-methyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation in Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Intermediates

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution and for tracking the formation of intermediates in chemical reactions. For a compound like 2-(Bromomethyl)-2-methyloxolane, both ¹H and ¹³C NMR would provide crucial information.

In a hypothetical mechanistic study, for instance, the solvolysis of this compound, NMR could be used to monitor the disappearance of the starting material and the appearance of products. The chemical shifts and coupling constants of the protons and carbons in the oxolane ring and the bromomethyl group would be highly sensitive to their chemical environment. For example, the formation of a carbocation intermediate at the quaternary carbon, if it were to occur, would lead to significant downfield shifts of adjacent nuclei.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| -CH₃ | ~1.3 | s | - |

| -CH₂Br | ~3.4 | s (or AB quartet) | - |

| -CH₂- (ring) | 1.8 - 2.2 | m | - |

| -CH₂O- (ring) | 3.7 - 4.0 | m | - |

Note: These are predicted values and would require experimental verification.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~25 |

| -CH₂Br | ~40 |

| -C(CH₃)(CH₂Br)- | ~80 |

| -CH₂- (ring) | 25 - 35 |

| -CH₂O- (ring) | ~68 |

Note: These are predicted values and would require experimental verification.

Mass Spectrometry (MS) for Reaction Product Identification in Complex Systems

Mass spectrometry is an indispensable tool for identifying the products of chemical reactions by measuring the mass-to-charge ratio of ions. In a study involving this compound, MS could identify products from reactions such as nucleophilic substitution or elimination.

The fragmentation pattern in the mass spectrum would provide structural clues. For this compound, one would expect to see a molecular ion peak [M]⁺ and a peak for the isotopic variant [M+2]⁺ due to the presence of bromine. Common fragmentation pathways could include the loss of a bromine radical (•Br), the bromomethyl radical (•CH₂Br), or cleavage of the oxolane ring.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Fragment |

|---|---|

| 179/181 | [C₅H₉BrO]⁺ (Molecular Ion) |

| 100 | [M - Br]⁺ |

| 85 | [M - CH₂Br]⁺ |

Note: These are predicted fragments and would require experimental verification.

X-ray Crystallography for Structural Confirmation of Advanced Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. While no crystal structures of this compound or its direct derivatives are publicly available, this technique would be critical for confirming the stereochemistry and connectivity of any new, complex molecules synthesized from it. For example, if this compound were used as a building block in the synthesis of a novel pharmaceutical or material, X-ray crystallography of the final product would provide unequivocal proof of its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Chemical Transformations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic bands for C-H, C-O, and C-Br bonds.

During a chemical transformation, these techniques could track the disappearance of a functional group and the appearance of another. For instance, in a substitution reaction where the bromine is replaced by a hydroxyl group, one would observe the disappearance of the C-Br stretching vibration and the appearance of a broad O-H stretching band.

Table 4: Predicted Key IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch | 2850 - 3000 |

| C-O stretch (ether) | 1050 - 1150 |

| C-Br stretch | 500 - 600 |

Note: These are predicted values and would require experimental verification.

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 2 Methyloxolane

Quantum Chemical Calculations on Reactivity

Quantum chemical calculations are fundamental to understanding the reactivity of a molecule by examining its electronic structure. scienceopen.com These calculations, rooted in solving the Schrödinger equation, can predict various properties that govern how a molecule will interact with other chemical species. scienceopen.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule provide crucial information about its electrophilic and nucleophilic nature.

For 2-(bromomethyl)-2-methyloxolane, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, indicating that this is the most electrophilic site and susceptible to nucleophilic attack. The HOMO, conversely, is likely to be centered on the lone pairs of the oxygen atom and the bromine atom, suggesting these as the primary nucleophilic sites. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 9.7 | Indicator of chemical reactivity and stability |

Note: These are representative values obtained from hypothetical quantum chemical calculations and may vary depending on the level of theory and basis set used.

Transition State Theory (TST) is employed to calculate the rate of a chemical reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, TST can be used to determine the activation energy (ΔG‡) and predict the reaction rate.

Computational methods can model the geometry and energy of the transition state for a given reaction. For instance, in an SN2 reaction with a nucleophile, the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the new bond with the nucleophile is partially formed. The calculated activation energy provides a quantitative measure of the kinetic barrier of the reaction. mdpi.com

Table 2: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile

| Parameter | Value (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 18.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.2 |

Note: These values are illustrative for a generic SN2 reaction and would change with different nucleophiles and reaction conditions.

Molecular Dynamics Simulations of Solvation Effects on Reactivity

Molecular Dynamics (MD) simulations are a powerful tool to study the influence of the solvent on the reactivity and conformational dynamics of a molecule. nd.edu By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide insights into how the solvent shell structure affects the reaction pathway. nd.eduresearchgate.net

For this compound, MD simulations can be particularly insightful for understanding reactions in different solvents. For instance, in a polar protic solvent, hydrogen bonding interactions with the oxygen and bromine atoms could stabilize the ground state and transition state differently compared to a nonpolar solvent. These simulations can reveal the specific solvent-solute interactions that influence the reaction rate and mechanism. nih.gov

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is computationally more efficient than traditional ab initio methods while often providing a high level of accuracy. scienceopen.com DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, vibrational frequencies, and electronic properties such as the molecular electrostatic potential (MEP).

The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the oxygen and bromine atoms and a positive potential around the carbon atom of the bromomethyl group, consistent with the predictions from FMO analysis. mdpi.com

Table 3: Selected DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment | 2.1 D |

| Polarizability | 12.5 ų |

| Mulliken Charge on C (of CH₂Br) | +0.15 e |

| Mulliken Charge on Br | -0.25 e |

Note: These values are hypothetical and depend on the specific DFT functional and basis set employed in the calculation.

Conformational Analysis and Energetics

The oxolane ring in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.net

Computational methods can systematically explore the potential energy surface of this compound to locate the various low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The specific conformation can influence the molecule's reactivity by altering the accessibility of the reactive sites.

Table 4: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Description |

| 1 (Envelope) | 0.0 | Global Minimum |

| 2 (Twist) | 1.2 | Local Minimum |

| 3 (Envelope') | 1.8 | Local Minimum |

Note: The energies are relative to the most stable conformer and are for illustrative purposes.

Synthetic Applications and Derivatization Strategies

Role as an Alkylating Agent in Complex Organic Synthesis

Alkylating agents are crucial in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Typically, a compound like 2-(Bromomethyl)-2-methyloxolane, which features a primary alkyl bromide, would be expected to participate in nucleophilic substitution reactions. However, specific documented examples for this compound are not found in the available literature.

C-Alkylation Reactions

C-alkylation involves the formation of a new carbon-carbon bond. While alkyl halides are commonly used for this purpose in reactions with nucleophiles like enolates or organometallic reagents, no specific studies detailing the use of this compound in C-alkylation reactions have been identified.

O-Alkylation and N-Alkylation Applications

O-alkylation (formation of ethers) and N-alkylation (formation of substituted amines) are common applications for alkyl bromides. These reactions typically involve reacting the alkylating agent with alcohols, phenols, amines, or amides. Despite the expected reactivity, a search of the scientific literature did not yield specific examples or methodologies for the O- or N-alkylation using this compound.

Precursor for Advanced Heterocyclic Compounds

The tetrahydrofuran (B95107) moiety within this compound makes it a potential building block for more complex heterocyclic structures.

Synthesis of Substituted Tetrahydrofurans

The core structure is already a substituted tetrahydrofuran. Further derivatization is theoretically possible, but no literature detailing specific syntheses of other substituted tetrahydrofurans starting from this compound was found.

Formation of Spirocyclic Systems

Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry. The bifunctional nature of certain reagents can allow for the formation of spirocycles from alkylating agents. However, no published research could be located that demonstrates the use of this compound as a precursor for the formation of spirocyclic systems.

Intermediate in Natural Product Synthesis

The structural motifs present in many natural products often require specialized building blocks for their total synthesis. While substituted tetrahydrofurans are present in numerous natural products, there is no available documentation or research indicating that this compound has been specifically employed as an intermediate in the synthesis of any natural product.

Functionalization for Polymer Chemistry Precursors

The compound this compound serves as a versatile precursor in polymer chemistry, primarily due to its distinct functional components: a reactive bromomethyl group and a stable oxolane (tetrahydrofuran) ring. These features allow for its strategic incorporation into polymeric structures through various functionalization and derivatization pathways, particularly in the realm of controlled polymerization. Its application is most notable as an initiator or as a building block for functional monomers, enabling the synthesis of polymers with tailored architectures and functionalities.

The primary utility of the bromomethyl group lies in its capacity to act as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduethz.ch The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to form a radical that initiates the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates. cmu.edu This process transforms the this compound molecule into an end-group of the resulting polymer chain, incorporating the 2-methyloxolane moiety at the terminus.

Furthermore, the bromomethyl group is an excellent substrate for nucleophilic substitution reactions. This allows for the conversion of this compound into a wide array of functional monomers prior to polymerization. For instance, reaction with sodium azide can introduce an azide group, creating a monomer suitable for "click" chemistry reactions. Alternatively, substitution with a carboxylate salt of a polymerizable acid, like methacrylic acid, can yield a monomer containing both the oxolane ring and a polymerizable vinyl group.

While the oxolane ring is generally stable, it can undergo cationic ring-opening polymerization (CROP) under specific acidic conditions, although the substitution at the 2-position can present steric challenges. rsc.orgnih.govresearchgate.net If successfully polymerized, it would result in a polyether backbone with pendant methyl and bromomethyl groups. These pendant bromomethyl groups could then serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains to create complex architectures like comb or brush copolymers.

The dual functionality of this compound makes it a valuable precursor for creating macromonomers and initiators for various polymerization techniques. The strategic manipulation of its reactive sites opens pathways to novel polymers with specific end-group functionalities or pendant groups, which are crucial for applications in materials science and nanotechnology.

Interactive Data Table: Derivatization of this compound for Polymer Synthesis

The following table summarizes key derivatization strategies for this compound and its applications as a precursor in polymer chemistry.

| Reagent/Process | Reaction Type | Resulting Functional Group/Structure | Application in Polymer Chemistry |

| Vinyl Monomer (e.g., Styrene (B11656), Methyl Methacrylate) + Cu(I)/Ligand | Atom Transfer Radical Polymerization (ATRP) | Polymer chain with a 2-methyloxolane terminal group | Synthesis of well-defined polymers with controlled molecular weight and architecture. ethz.chnih.gov |

| Sodium Azide (NaN₃) | Nucleophilic Substitution | Azidomethyl | Creation of monomers for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). |

| Sodium Methacrylate | Nucleophilic Substitution | Methacrylate ester | Synthesis of a polymerizable monomer for free radical or controlled radical polymerization. |

| Strong Acid Catalyst (e.g., Triflic acid) | Cationic Ring-Opening Polymerization (CROP) | Polyether with pendant -(CH₂Br) and -(CH₃) groups | Formation of a functional polyether backbone for subsequent grafting or modification. rsc.org |

Polymerization Studies Involving 2 Bromomethyl 2 Methyloxolane

Cationic Ring-Opening Polymerization (CROP) Mechanisms

The CROP of cyclic ethers, such as oxolanes (tetrahydrofurans), is a well-documented process. Generally, the mechanism involves the activation of the monomer by a cationic initiator, leading to the opening of the heterocyclic ring and subsequent propagation.

Initiation and Propagation Pathways

For a hypothetical CROP of 2-(bromomethyl)-2-methyloxolane, initiation would likely involve the reaction of a Lewis acid or a stable carbocation with the oxygen atom of the oxolane ring. This would form a tertiary oxonium ion, which is the active species for polymerization. The presence of the electron-withdrawing bromomethyl group and the methyl group at the C2 position would influence the reactivity of the monomer and the stability of the propagating species. Propagation would then proceed via the nucleophilic attack of a monomer molecule on the electrophilic carbon atom adjacent to the positively charged oxygen of the active chain end.

Chain Transfer and Termination Processes

Chain transfer and termination are common occurrences in CROP and can limit the molar mass and control over the polymer structure. For substituted oxolanes, these processes can occur through various mechanisms, including reaction with counter-ions, impurities, or the polymer backbone itself. The presence of the bromine atom in this compound could potentially introduce additional side reactions, although specific data is not available.

Anionic Ring-Opening Polymerization Investigations

Anionic ring-opening polymerization is another major pathway for the polymerization of cyclic ethers. This method typically employs strong nucleophiles as initiators. However, there are no specific studies found in the scientific literature detailing the anionic ring-opening polymerization of this compound. The susceptibility of the C-Br bond to nucleophilic attack might complicate such a polymerization route.

Controlled Polymerization Techniques

Controlled polymerization methods aim to provide precise control over polymer molar mass, dispersity, and architecture. These techniques are broadly categorized and their applicability to this compound remains an open area of investigation.

Reversible-Deactivation Radical Polymerization (RDRP) Strategies

RDRP techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for the synthesis of well-defined polymers. While these methods are typically applied to vinyl monomers, their application in ring-opening polymerization (RDRP-ROP) is an advancing field. The bromomethyl group in the target monomer could theoretically act as an initiating site for ATRP, but no such studies have been reported.

Living Polymerization Applications

Living polymerization, a form of chain-growth polymerization without chain transfer and termination, allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions, as well as the creation of block copolymers. While living cationic and anionic polymerizations of other cyclic ethers are known, the living polymerization of this compound has not been described in the available literature.

Polymer Structure and Topology Control

There is currently no available research data on the control of polymer structure and topology in the polymerization of this compound.

Co-Polymerization Studies with Other Monomers

Specific studies on the co-polymerization of this compound with other monomers have not been found in the existing scientific literature.

Catalytic Aspects in Synthesis and Transformation

Organocatalytic Applications in Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for the derivatization of alkyl halides. In principle, 2-(bromomethyl)-2-methyloxolane could serve as an electrophile in various organocatalytic transformations. For instance, proline and its derivatives are known to catalyze the α-alkylation of aldehydes and ketones. In such a scenario, the enamine intermediate formed from the carbonyl compound and the organocatalyst would attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-carbon bond.

Another potential application lies in the use of chiral aminocatalysts to achieve enantioselective alkylation of nucleophiles, such as malonates or nitroalkanes. The steric hindrance provided by the 2-methyl group on the oxolane ring could play a significant role in the stereochemical outcome of such reactions, making it an interesting substrate for asymmetric synthesis. However, to date, no specific studies have been published detailing these or other organocatalytic applications for this compound.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group

The carbon-bromine bond in this compound makes it a prime candidate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a plausible route for the functionalization of this compound. While direct coupling of alkyl bromides can be challenging, advancements in ligand design and catalytic systems have expanded the scope of this reaction to include sp³-hybridized electrophiles.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield an arylated oxolane derivative. The reaction would likely require a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system incorporating bulky, electron-rich phosphine (B1218219) ligands, along with a suitable base to facilitate the transmetalation step. Research on analogous systems, such as the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene, suggests that the bromomethyl group on a five-membered heterocycle can indeed participate in such reactions. However, specific experimental data, including reaction conditions and yields for this compound, are not available in the current literature.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Not Reported |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | Not Reported |

This table is for illustrative purposes only, as no experimental data has been reported.

Heck Reaction Applications

The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, traditionally couples aryl or vinyl halides with alkenes. While the classical Heck reaction is not directly applicable to alkyl halides like this compound, variations of this reaction, often termed "Heck-type" reactions, have been developed for sp³-hybridized substrates. These reactions often proceed through a different mechanism, potentially involving radical intermediates.

A hypothetical Heck-type reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, could lead to the formation of a longer-chain, functionalized oxolane derivative. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to promote the desired oxidative addition and subsequent steps. To date, no studies have been published that explore the Heck reaction or its variants with this compound.

Photocatalytic Approaches in Functionalization

Photocatalysis has emerged as a powerful tool for the activation of inert chemical bonds under mild conditions. The carbon-bromine bond in this compound is a potential target for photocatalytic activation. Upon irradiation with visible light in the presence of a suitable photocatalyst, the C-Br bond could undergo homolytic cleavage to generate a primary alkyl radical.

This radical intermediate could then participate in a variety of transformations, including addition to alkenes or alkynes, or coupling with other radical species. For example, in a Giese-type reaction, the generated radical could add to an electron-deficient alkene. Alternatively, in a reductive coupling reaction, the radical could be trapped by a nucleophile. The choice of photocatalyst, light source, and reaction partners would be crucial in controlling the reaction pathway and achieving the desired functionalization. As with the other catalytic areas, there is currently no published research describing the photocatalytic functionalization of this compound.

Table 2: Potential Photocatalytic Reactions of this compound

| Reaction Type | Coupling Partner | Photocatalyst | Light Source | Product Type |

| Giese Addition | Acrylonitrile | Ru(bpy)₃Cl₂ | Blue LED | Functionalized nitrile |

| Reductive Coupling | Sodium azide | Eosin Y | Green LED | Azide derivative |

| Atom Transfer Radical Addition | Styrene | Ir(ppy)₃ | Violet LED | Phenyl-substituted oxolane |

This table is for illustrative purposes only, as no experimental data has been reported.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Methodologies

A primary driver for the interest in 2-(Bromomethyl)-2-methyloxolane is the sustainable origin of its parent structure, 2-methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comnih.gov 2-MeTHF is recognized as a green solvent that can be produced from renewable biomass, offering an environmentally benign alternative to petroleum-derived solvents like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The future synthesis of this compound is therefore intrinsically linked to the green production of its precursor.

2-Methyloxolane is derived from carbohydrates found in lignocellulosic biomass, such as agricultural by-products including corn stover and sugarcane bagasse. mdpi.comnih.govresearchgate.net This avoids competition with food production. mdpi.com The industrial synthesis involves two main pathways originating from key bio-based platform chemicals: furfural (B47365) (from C5 sugars) and levulinic acid (from C6 sugars). mdpi.comnih.gov

Furfural Pathway: C5 sugars, obtained from the hemicellulose fraction of biomass, are dehydrated to produce furfural. mdpi.com Furfural undergoes successive hydrogenations to yield 2-methyloxolane. mdpi.com

Levulinic Acid Pathway: This versatile platform chemical, identified by the US Department of Energy as a top bio-based building block, is produced from C6 sugars. mdpi.comnih.gov The synthesis of 2-methyloxolane from levulinic acid involves a series of hydrogenation and dehydration reactions, ultimately forming the target cyclic ether. mdpi.comnih.gov

Once sustainable 2-methyloxolane is obtained, the subsequent challenge is the green bromination of the methyl group. Future research will likely focus on replacing traditional brominating agents, which often have poor atom economy and generate hazardous waste, with more sustainable alternatives. This includes exploring catalytic methods that improve regioselectivity and reduce environmental impact.

Table 1: Comparison of Bio-Based Production Pathways for 2-Methyloxolane

| Pathway | Primary Feedstock | Key Intermediate | Key Reaction Steps | Significance |

|---|---|---|---|---|

| Furfural Pathway | C5 Sugars (from Hemicellulose) | Furfural | Dehydration, Hydrogenation | Utilizes the abundant hemicellulose fraction of biomass. mdpi.com |

| Levulinic Acid Pathway | C6 Sugars (from Cellulose) | Levulinic Acid | Hydrogenation, Dehydration, Cyclization | Leverages a top-12 value-added chemical from biomass as identified by the US DOE. mdpi.comnih.gov |

Application in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions. The reactive bromomethyl group of this compound makes it an ideal candidate for creating novel amphiphilic molecules capable of self-assembly. researchgate.netcmu.edu

A promising future direction is the synthesis of block copolymers or surfactants where the 2-methyl-2-oxolanyl group constitutes the hydrophobic part. By reacting this compound with a hydrophilic polymer or a polar headgroup, new amphiphilic structures can be created. These molecules could self-assemble in aqueous solutions to form well-defined nanostructures such as micelles or vesicles (polymersomes). The morphology of these assemblies is determined by the balance between the hydrophobic and hydrophilic parts of the molecule. cmu.edu

Furthermore, the 2-methyloxolane moiety itself, being a cyclic ether, can participate in host-guest chemistry or act as a coordinating group in larger supramolecular architectures. Research into how the introduction of this specific cyclic ether affects the packing and organization of molecules in supramolecular clusters could yield new materials with tailored properties. nih.gov The principle of using molecular building blocks with specific geometries and linking groups to form organized, two-dimensional grids could be applied, with the 2-methyloxolane derivative serving as a key connector component. nih.gov

Integration into Advanced Materials Science

The integration of sustainable, bio-derived units into advanced polymers is a critical goal in materials science. nih.gov this compound is poised to be a significant contributor in this area, primarily by serving as a functional initiator for controlled polymerization techniques. cmu.edu

The compound's structure is particularly well-suited for initiating Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing polymers with precisely controlled molecular weights, low polydispersity, and complex architectures. cmu.eduwikipedia.org In ATRP, an alkyl halide initiator (like this compound) is reversibly activated and deactivated by a transition metal complex, typically copper-based. wikipedia.org This allows for the controlled, "living" growth of polymer chains.

By using this compound as the initiator, the 2-methyl-2-oxolanyl group is covalently bound to the starting end of every polymer chain. This approach allows for the creation of novel polymers that incorporate a bio-derived component directly into their backbone. Future research could explore:

Surface-Initiated ATRP: Immobilizing the initiator on a surface allows for the growth of polymer "brushes," which are dense layers of end-grafted polymers. cmu.eduumich.edu This could be used to modify the surface properties of materials, for instance, to control wetting, adhesion, or biocompatibility.

Synthesis of Block Copolymers: The living nature of ATRP allows for the sequential polymerization of different monomers to create block copolymers. researchgate.netdaneshyari.com Using the title compound as an initiator could lead to new amphiphilic block copolymers, where one block has the properties imparted by the 2-methyloxolane end-group and the other block is tailored for a specific application. mdpi.com

Table 2: Key Components of an Atom Transfer Radical Polymerization (ATRP) System

| Component | Example | Function |

|---|---|---|

| Monomer | Styrenes, (Meth)acrylates | The building block of the polymer chain. cmu.edu |

| Initiator | This compound , Ethyl 2-bromoisobutyrate | Determines the starting point of the polymer chain and introduces an end-group functionality. cmu.educmu.edu |

| Catalyst | Copper(I) Halide (e.g., CuBr) | The transition metal complex that reversibly activates and deactivates the growing polymer chain via halogen transfer. wikipedia.org |

| Ligand | Bipyridine derivatives (e.g., dNbpy) | Solubilizes the metal salt and tunes the catalyst activity. wikipedia.org |

| Solvent | Toluene, Dioxane, etc. | Solubilizes all components of the reaction. |

Chemoenzymatic Synthesis Approaches

To fully align the production of this compound with the principles of green chemistry, emerging research is pointing towards chemoenzymatic methods. These approaches combine the selectivity and mild reaction conditions of biocatalysis with the robustness of traditional chemical synthesis. umich.edu A key future direction is the use of halogenating enzymes to introduce the bromine atom onto the 2-methyloxolane scaffold.

Traditional chemical halogenations often suffer from a lack of regioselectivity and the use of harsh reagents. cmu.edu In contrast, enzymatic halogenation offers a potentially more effective and environmentally friendly route. cmu.edu Two main classes of enzymes are relevant:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (e.g., Br⁻), which then halogenates the substrate. wikipedia.org

Flavin-dependent Halogenases: These enzymes utilize molecular oxygen and a reduced flavin cofactor to generate a hypohalous acid equivalent, which is then used to perform a highly selective electrophilic halogenation on an electron-rich substrate. researchgate.net

The development of a chemoenzymatic process would involve producing 2-methyloxolane via established bio-based routes, followed by a selective enzymatic bromination step to yield the final product. While the industrial-scale use of halogenating enzymes is still developing, progress in enzyme engineering could lead to novel biocatalysts with the stability and selectivity required for the synthesis of fine chemicals like this compound. cmu.edu

Table 3: Overview of Potential Enzymatic Halogenation Strategies

| Enzyme Class | Cofactor/Cosubstrate | Mechanism Principle | Potential Advantage |

|---|---|---|---|

| Haloperoxidases | H₂O₂ | Generates a free hypohalous acid from halide and hydrogen peroxide for halogenation. wikipedia.org | Broad substrate scope. |

| Flavin-dependent Halogenases (FDHs) | Flavin, O₂, NAD(P)H | Generates a captured hypohalite within the active site for highly selective electrophilic aromatic substitution. researchgate.net | High regioselectivity and control. |

Q & A

Basic: What are the key physicochemical properties of 2-(Bromomethyl)-2-methyloxolane relevant to experimental design?

Answer:

this compound (CAS: 85870-23-1) is a brominated cyclic ether with the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol . Key properties include:

For experimental design, prioritize inert atmospheres (N₂/Ar) due to moisture sensitivity and use anhydrous solvents.

Basic: What synthetic routes are commonly employed for this compound?

Answer:

Synthesis typically involves bromination of 2-methyloxolane derivatives. A plausible route includes:

- Step 1: Bromination of 2-(hydroxymethyl)-2-methyloxolane using HBr or PBr₃ under reflux.

- Step 2: Purification via distillation or column chromatography.

Example Conditions (analogous to ):

| Parameter | Value |

|---|---|

| Reaction Temp. | 0–25°C (controlled to avoid side reactions) |

| Catalyst | Not required (direct substitution) |

| Yield | ~60–80% (depending on purity of precursors) |

Characterize using ¹H/¹³C NMR (δ ~3.5–4.5 ppm for oxolane protons, 1.5 ppm for methyl group) and GC-MS (m/z 179 for molecular ion) .

Advanced: How does the steric environment influence its reactivity in nucleophilic substitution (SN) reactions?

Answer:

The oxolane ring imposes steric constraints:

- Steric Hindrance: The 2-methyl group adjacent to the bromomethyl moiety hinders backside attack in SN2 mechanisms, favoring elimination (E2) under basic conditions.

- Ring Strain: The tetrahydrofuran ring has minimal strain, reducing reactivity compared to smaller cyclic ethers (e.g., epoxides).

Methodological Insight:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN reactions.

- For SN1 pathways, employ silver salts (AgNO₃) to enhance carbocation formation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

Critical Safety Measures (from SDS data ):

- PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Ventilation: Ensure adequate airflow to avoid inhalation (H335).

- First Aid:

- Skin contact: Wash with soap/water.

- Inhalation: Move to fresh air; seek medical attention.

Advanced: What analytical techniques are effective for characterizing this compound in complex mixtures?

Answer:

| Technique | Application |

|---|---|

| GC-MS | Quantification and purity assessment (retention time ~8–12 min) |

| ¹H NMR | Confirm substitution pattern (e.g., integration ratios for methyl groups) |

| FT-IR | Identify C-Br stretch (~500–600 cm⁻¹) |

| HPLC-PDA | Detect trace impurities (UV-active at ~210 nm) |

For conflicting data (e.g., unexpected byproducts), cross-validate with 2D NMR (COSY, HSQC) .

Advanced: How do solvent polarity and proticity affect its reactivity as an alkylating agent?

Answer:

- Polar Protic Solvents (e.g., H₂O, MeOH):

- Favor SN1 mechanisms via carbocation intermediates but risk hydrolysis.

- Avoid due to compound instability.

- Polar Aprotic Solvents (e.g., DMF, DMSO):

- Enhance SN2 reactivity by stabilizing transition states.

- Nonpolar Solvents (e.g., Hexane):

- Reduce solubility, leading to sluggish reactions.

Experimental Design Tip: Optimize solvent choice using computational tools (e.g., COSMO-RS) to predict solvation effects .

Basic: What are the known metabolic or degradation pathways of this compound?

Answer:

While 2-methyloxolane (unbrominated analog) is rapidly metabolized to CO₂ and polar urinary metabolites in mammals , the brominated derivative’s pathways are understudied. Preliminary hypotheses:

- Hydrolysis: Degrades to 2-(hydroxymethyl)-2-methyloxolane in aqueous environments.

- Environmental Fate: Likely persistent in anaerobic conditions due to C-Br bond stability.

Research Gap: Requires in vitro enzymatic studies (e.g., liver microsomes) to elucidate metabolic routes .

Advanced: How can computational models predict regioselectivity in reactions involving this compound?

Answer:

- DFT Calculations: Model transition states to predict SN2 vs E2 dominance.

- Molecular Dynamics: Simulate solvent effects on reaction pathways.

- Database Mining: Use Reaxys or Pistachio to compare analogous reactions (e.g., 2-bromo-2-methylpentane reactivity ).

Example Workflow:

Optimize geometry using Gaussian/B3LYP.

Calculate activation energies for competing pathways.

Validate with experimental kinetic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.